molecular formula C17H12F3N3O2S B2691081 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-78-3

2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2691081
CAS No.: 941948-78-3
M. Wt: 379.36
InChI Key: VURBIRSCQPYYBB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a benzamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Thioether Formation: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzyl compound.

    Amide Bond Formation: The final step involves coupling the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring and multiple fluorine atoms can enhance the compound’s binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-N-(3-fluorobenzyl)benzamide: Similar structure but lacks the oxadiazole ring.

    N-(5-(3-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide: Similar structure with variations in the positioning of functional groups.

Uniqueness

The uniqueness of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide lies in its combination of the oxadiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-11-4-1-3-10(7-11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)5-2-6-13(15)20/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURBIRSCQPYYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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